1-Chloro-1,1,3,3-tetrafluoropropane

Description

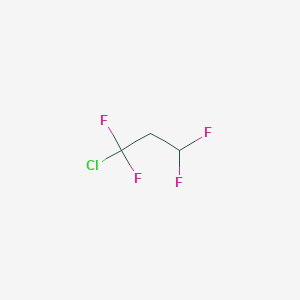

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-1,1,3,3-tetrafluoropropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClF4/c4-3(7,8)1-2(5)6/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLQSLQFYZTNCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)C(F)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50614252 | |

| Record name | 1-Chloro-1,1,3,3-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2730-64-5 | |

| Record name | 1-Chloro-1,1,3,3-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Structural Isomerism Within Halogenated Propanes

The systematic naming of halogenated alkanes follows the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.org For 1-Chloro-1,1,3,3-tetrafluoropropane, the name clearly indicates a three-carbon (propane) backbone. The locants '1,1,3,3' specify the positions of the four fluorine atoms, while the '1-Chloro' indicates the position of the single chlorine atom. This compound is also commonly known by its ASHRAE refrigerant designation, HCFC-244fa. nih.gov

Structural isomerism is a key concept in organic chemistry, where compounds share the same molecular formula but differ in the arrangement of their atoms. For the molecular formula C₃H₃ClF₄, several structural isomers exist, each with unique physical and chemical properties. Besides this compound, other isomers include:

1-Chloro-1,1,2,2-tetrafluoropropane

2-Chloro-1,1,1,2-tetrafluoropropane

3-Chloro-1,1,1,2-tetrafluoropropane chemspider.com

1-Chloro-1,1,2,3-tetrafluoropropane

1-Chloro-1,2,3,3-tetrafluoropropane

2-Chloro-1,1,1,3-tetrafluoropropane

The positioning of the halogen atoms on the propane (B168953) chain significantly influences the molecule's polarity, boiling point, and reactivity. ncert.nic.in For instance, the distribution of fluorine atoms can affect the stability of the C-F bonds, which are among the strongest in organic chemistry. jst.go.jp

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 2730-64-5 | C₃H₃ClF₄ | 150.50 |

| 1-Chloro-1,1,2,2-tetrafluoropropane | 679-85-6 | C₃H₃ClF₄ | 150.50 |

| 3-Chloro-1,1,1,2-tetrafluoropropane | 790-44-3 | C₃H₃ClF₄ | 150.50 |

Significance Within the Hydrochlorofluorocarbon Hcfc Class

Hydrochlorofluorocarbons (HCFCs) are a class of compounds that contain hydrogen, chlorine, fluorine, and carbon. ibm.com They were developed as transitional replacements for chlorofluorocarbons (CFCs), which were found to be major contributors to the depletion of the stratospheric ozone layer. ibm.comnih.gov The presence of a C-H bond in HCFCs makes them more susceptible to degradation in the troposphere, reducing their potential to reach the stratosphere and damage the ozone layer. nih.gov

However, HCFCs themselves still possess ozone-depleting potential (ODP) and are also potent greenhouse gases. newswise.com This has led to international agreements, such as the Montreal Protocol, to phase out their production and use. ibm.comnewswise.com Recent studies have shown a significant decline in atmospheric levels of HCFCs, indicating the success of these international efforts. ibm.comnewswise.com

Within this class, 1-Chloro-1,1,3,3-tetrafluoropropane (HCFC-244fa) has been a subject of research, particularly in the context of developing new refrigerants and blowing agents with lower environmental impact than their predecessors.

| Property | Value for HCFC-244fa | Reference |

|---|---|---|

| Molecular Weight | 150.50 g/mol | nih.gov |

| Molecular Formula | C₃H₃ClF₄ | nih.gov |

Historical Context of Fluorinated Organic Compounds Research

Direct Fluorination Routes for Propane (B168953) Derivatives

Direct fluorination is a primary strategy for synthesizing hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs). This approach involves the substitution of hydrogen or halogen atoms on a propane molecule with fluorine. The process can be carried out in either the gas phase or the liquid phase, with the gas-phase route being more common for industrial production due to advantages in reaction control and catalyst stability.

Gas-Phase Fluorination with Hydrogen Fluoride (B91410)

Gas-phase fluorination using anhydrous hydrogen fluoride (HF) is a cornerstone of modern fluorochemical production. This method involves passing a gaseous mixture of a chlorinated propane precursor and HF over a solid catalyst at elevated temperatures. The efficiency and selectivity of this process are highly dependent on the catalytic system and the precise control of reaction conditions.

The choice of catalyst is critical in gas-phase fluorination to ensure high yields of the desired product while minimizing the formation of byproducts. Catalysts function by facilitating the exchange of chlorine or hydrogen atoms for fluorine atoms from HF.

Fluorinated Antimony Pentachloride (SbCl₅): Antimony pentachloride is a potent Lewis acid catalyst that becomes activated through reaction with HF to form various antimony chlorofluoride species (SbClₓFᵧ). These species are highly effective in fluorinating haloalkanes. The process often involves continuously feeding HF and the haloalkane into a reactor containing the antimony catalyst. google.com The high valency state of antimony (V) is crucial for its catalytic activity, and chlorine gas may be introduced to reoxidize any trivalent antimony that forms during the reaction. google.com

Iron Chloride (FeCl₃): Iron(III) chloride is another effective catalyst for halogen exchange reactions. It is often used in the dehydrochlorination of polychlorinated propanes to produce tetrachloropropenes, which can be precursors for fluorination reactions. chemicalbook.com In fluorination, iron-based catalysts, often supported on materials like activated carbon, facilitate the reaction between the organic substrate and HF. The catalytic activity is attributed to the Lewis acidity of the iron center, which activates the C-Cl bond for nucleophilic attack by fluoride.

The specificity of these catalysts is determined by their ability to activate specific bonds and their stability under the harsh, corrosive conditions of HF fluorination at high temperatures.

Optimizing reaction conditions is essential for maximizing the yield of 1-Chloro-1,1,3,3-tetrafluoropropane and ensuring the longevity of the catalyst.

Temperature: The reaction temperature is a critical parameter. For gas-phase fluorination, temperatures typically range from ambient to over 150°C. Higher temperatures generally increase the reaction rate but can also lead to undesired side reactions, such as dehydrohalogenation or the formation of more highly fluorinated byproducts. For instance, in related processes, reaction temperatures can range from 40°C to 180°C. google.com

Reactant Ratios: The molar ratio of hydrogen fluoride to the organic substrate significantly influences the product distribution. An excess of HF is typically used to drive the reaction towards the desired fluorinated product and to ensure maximum utilization of the haloalkane reactant. google.com The precise ratio is carefully controlled to achieve the target degree of fluorination.

Pressure: The reaction pressure is another important variable. It can range from atmospheric pressure to higher pressures (e.g., 50 to 120 psia in related chlorination processes), which can affect residence time and catalyst performance. google.com

Catalyst Regeneration: Catalysts can become deactivated over time due to coking or poisoning. Regeneration procedures, such as contacting the catalyst with an oxidizing agent-containing gas flow, are often employed to restore activity. scispace.com

Table 1: Illustrative Reaction Parameters for Gas-Phase Fluorination

| Parameter | Typical Range | Purpose |

|---|---|---|

| Temperature | 50 - 200 °C | Controls reaction rate and selectivity |

| Pressure | 1 - 10 atm | Influences residence time and reaction kinetics |

| HF:Substrate Molar Ratio | 2:1 to 20:1 | Drives equilibrium towards fluorinated products |

| Catalyst | SbClₓFᵧ, Supported Metal Halides | Facilitates halogen exchange |

Note: This table provides general ranges; specific conditions are highly process-dependent.

The gas-phase catalytic fluorination of a chlorinated propane derivative proceeds through a series of steps on the catalyst surface. The mechanism is generally understood to involve the following key stages:

Adsorption: The reactant molecules (chlorinated propane and HF) adsorb onto the active sites of the catalyst.

Activation: The Lewis acid catalyst interacts with the chlorine atom on the propane derivative, weakening the C-Cl bond. Simultaneously, HF may also adsorb and dissociate on the catalyst surface.

Nucleophilic Substitution: A fluoride ion (or a fluoride species associated with the catalyst) performs a nucleophilic attack on the carbon atom, displacing the chloride ion. This results in the formation of a C-F bond and the release of a chloride ion.

Desorption: The newly formed fluorinated product and hydrogen chloride (HCl) desorb from the catalyst surface, freeing up the active site for the next reaction cycle.

Liquid-Phase Fluorination Processes and Their Limitations

Liquid-phase fluorination offers an alternative to gas-phase reactions and can be performed using various fluorinating agents. One common method involves using a solution of a catalyst, such as antimony pentachloride, in a liquid medium. google.com The haloalkane and HF are bubbled through or mixed into the liquid phase.

However, liquid-phase processes have several limitations:

Catalyst Separation: Separating the liquid catalyst from the products can be complex and costly.

Corrosion: The liquid-phase environment, especially with strong Lewis acids and HF, is highly corrosive, placing stringent demands on reactor materials.

Byproduct Removal: The removal of the HCl byproduct from the liquid reaction mixture can be challenging. Continuous removal is necessary to prevent the reverse reaction. google.com

Solubility Issues: The solubility of reactants and products in the reaction medium can limit the reaction rate and efficiency.

Viscosity and Handling: The viscosity and handling of liquid catalysts like antimony chlorofluorides can be difficult, especially at an industrial scale.

A concept known as hydrogen bonding phase-transfer catalysis (HB-PTC) has been explored for fluorination, using alkali metal fluorides like CsF or KF. acs.org A phase-transfer agent facilitates the transfer of the solid fluoride salt into the organic phase. While innovative, this method is often more suited for fine chemical synthesis rather than bulk production of HCFCs due to the cost of reagents and catalysts.

Halogenation of Unsaturated Fluorinated Propenes

An alternative and highly important route to this compound involves the halogenation of a suitable fluorinated propene. This method typically starts with a C3 olefin that already contains the required number of fluorine atoms.

A key intermediate for this process is 1,1,3,3-tetrafluoropropene (HFO-1234zc) . The synthesis of this propene can be achieved through various means, often involving the dehydrohalogenation of a more saturated precursor.

The subsequent step is the addition of a chlorine-containing molecule across the double bond. For instance, the addition of hydrogen chloride (HCl) to 1,1,3,3-tetrafluoropropene would theoretically yield this compound. This hydrochlorination reaction would follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (C3) and the chlorine atom adds to the carbon with fewer hydrogen atoms (C2), which would not yield the desired product. An anti-Markovnikov addition would be required.

Alternatively, a two-step process can be envisioned:

Chlorination: Addition of chlorine (Cl₂) to 1,1,3,3-tetrafluoropropene to form 1,2-dichloro-1,1,3,3-tetrafluoropropane.

Reductive Dechlorination: Selective removal of one chlorine atom to yield the final product.

Table 2: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Formula |

|---|---|---|

| This compound | This compound | C₃H₃ClF₄ |

| Hydrogen Fluoride | Hydrogen Fluoride | HF |

| Antimony Pentachloride | Pentachloroantimony | SbCl₅ |

| Iron(III) Chloride | Iron(III) Chloride | FeCl₃ |

| Hydrogen Chloride | Hydrogen Chloride | HCl |

| Chlorine | Chlorine | Cl₂ |

| 1,1,3,3-tetrafluoropropene | 1,1,3,3-tetrafluoropropene | C₃H₂F₄ |

| 1,2-dichloro-1,1,3,3-tetrafluoropropane | 1,2-Dichloro-1,1,3,3-tetrafluoropropane | C₃H₂Cl₂F₄ |

| Cesium Fluoride | Cesium Fluoride | CsF |

| Potassium Fluoride | Potassium Fluoride | KF |

| Carbon | Carbon | C |

| 1,1,1,2,3,3-hexachloropropane | 1,1,1,2,3,3-hexachloropropane | C₃H₂Cl₆ |

Chlorination of Tetrafluoropropene Derivatives

The addition of chlorine across a carbon-carbon double bond is a fundamental reaction in organic synthesis for producing vicinal dichlorides. In the context of synthesizing fluorinated propanes, this method involves the chlorination of a suitable tetrafluoropropene precursor. For the synthesis of this compound, a logical precursor would be 1,1,3,3-tetrafluoropropene.

The reaction mechanism proceeds via the electrophilic addition of chlorine to the alkene. The process can be carried out using various chlorinating agents, including elemental chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂), often in a liquid phase. google.com The reaction may be initiated by UV light or catalyzed to enhance selectivity and reaction rates. For instance, the chlorination of various trichloropropenes is a known industrial process, which can be conducted at temperatures ranging from room temperature to 120°C. google.com While specific studies on the chlorination of 1,1,3,3-tetrafluoropropene to yield the target compound are not extensively detailed in public literature, the principles are well-established in the synthesis of other chlorinated and fluorinated propanes. google.comgoogle.com

Selective Substitution Reaction Pathways

Selective substitution reactions offer another viable route to this compound. This strategy involves replacing a leaving group on a 1,1,3,3-tetrafluoropropane (B3042747) skeleton with a chloride ion. Haloalkanes are known to readily react with nucleophiles, where the existing halogen is replaced. wikipedia.org

A common example of such a transformation is the Finkelstein reaction, which involves the exchange of one halogen for another. wikipedia.org In a hypothetical pathway, a precursor such as 1-bromo-1,1,3,3-tetrafluoropropane could be treated with a chloride salt (e.g., NaCl, KCl) in a suitable polar aprotic solvent like acetone (B3395972) or acetonitrile. The thermodynamic equilibrium of the reaction would dictate the feasibility and yield of the desired chloro-derivative. This method's utility is significant as chloroalkanes are often inexpensive and can be derived from other readily available precursors. wikipedia.org

Dehydrochlorination of Higher Chlorinated Fluoropropane Precursors

Dehydrochlorination is a powerful method for introducing unsaturation or modifying the halogenation pattern of an alkane. This elimination reaction involves the removal of a hydrogen atom and a chlorine atom from adjacent carbons. wikipedia.org To synthesize this compound, a suitable precursor would be a propane molecule containing at least one additional chlorine and one hydrogen atom appropriately positioned for elimination, such as 1,x-dichloro-1,1,3,3-tetrafluoropropane.

The dehydrochlorination of various chloro- and fluorocarbons is a well-established industrial practice. For example, the dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane (HCFC-244bb) is used to produce 2,3,3,3-tetrafluoropropene (B1223342). researchgate.net Similarly, the dehydrochlorination of 1,1,1,3-tetrachloropropane (B89638) (HCC-250fb) yields 1,1,3-trichloropropene. google.com These examples underscore the applicability of this methodology for selectively removing HCl to achieve a desired halogenation pattern.

Dehydrochlorination is frequently carried out using a base. The reaction typically follows an E2 elimination mechanism, where the base abstracts a proton, and the chloride ion is simultaneously expelled. wikipedia.org Common bases for this purpose include alkali metal hydroxides, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in an alcoholic solvent. wikipedia.org Phase-transfer catalysts can also be employed to facilitate the reaction between an aqueous base and an organic substrate.

In the synthesis of fluorinated propenes, base-mediated dehydrochlorination is a key step. For instance, obtaining 2,3,3,3-tetrafluoropropene (HFO-1234yf) from HCFC-244bb can be achieved through a dehydrochlorination reaction in the presence of a base. google.com The choice of base and reaction conditions (temperature, solvent) is critical to ensure high selectivity and minimize the formation of by-products.

Gas-phase catalytic dehydrochlorination offers an alternative to base-mediated methods, often providing high selectivity and continuous operation. The choice of catalyst is paramount for the reaction's success, influencing both activity and product distribution.

A range of materials has been investigated for their catalytic activity in dehydrohalogenation reactions. These include metal oxides, metal fluorides, and supported metal catalysts.

Modified Magnesium Oxide: Alkali metal fluoride-modified magnesium oxide (MgO) catalysts have shown high selectivity (>97%) for the dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane. researchgate.net Modifiers like KF and CsF on MgO were found to enhance dehydrochlorination while inhibiting the undesired dehydrofluorination side reaction. researchgate.net

Metal Halides: Lewis acidic metal halides such as ferric chloride (FeCl₃) are effective catalysts for dehydrochlorination. google.com The selectivity of FeCl₃ in the dehydrochlorination of 1,1,1,3-tetrachloropropane can be improved by the addition of a water source, such as a hydrated metal halide (e.g., BaCl₂·2H₂O), which helps to inhibit the formation of high-boiling by-products. google.com

Barium-based Catalysts: A catalyst derived from BaF(p-BDC)₀.₅ has been shown to be effective for the dehydrochlorination of 1-Chloro-1,1-Difluoroethane (HCFC-142b) at lower temperatures than uncatalyzed reactions, which is beneficial for saving energy and preventing coke formation. mdpi.com

The table below summarizes various catalysts used in dehydrochlorination reactions of halogenated hydrocarbons.

| Catalyst System | Precursor Example | Key Findings | Reference |

| KF/MgO, CsF/MgO | 1,1,1,2-tetrafluoro-2-chloropropane | High dehydrochlorination selectivity (>97%) and moderate activity. | researchgate.net |

| FeCl₃ with H₂O source | 1,1,1,3-tetrachloropropane | Addition of water inhibits by-product formation and improves selectivity to the desired trichloropropene. | google.com |

| BaF(p-BDC)₀.₅ | 1-Chloro-1,1-Difluoroethane | Enables reaction at lower temperatures (350 °C vs. >650 °C), saving energy and reducing coking. | mdpi.com |

Synthesis of Related Fluorinated Propane Isomers and Analogues

The synthetic methodologies developed for one isomer can often be adapted for others. Understanding the preparation of related compounds provides insight into the broader synthetic landscape of fluorinated propanes.

An efficient, high-yield method for producing the isomer 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca) has been developed. google.com This industrial process involves two main steps:

Sulfonyl Chloride Formation: 2,2,3,3-Tetrafluoropropanol (TFPO) is reacted with thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF). This reaction produces the intermediate 2,2,3,3-tetrafluoropropanesulfonyl chloride (CHF₂-CF₂-CH₂OSOCl). To maximize the selectivity of this intermediate, the reaction temperature is preferably kept below 50°C, and more ideally below 25°C. google.com

Reactive Distillation: The crude 2,2,3,3-tetrafluoropropanesulfonyl chloride is then subjected to thermal decomposition while being simultaneously distilled. This process, also known as reactive distillation, efficiently converts the intermediate into 1-Chloro-1,1,2,2-tetrafluoropropane, which is collected as the distillate. This method allows for the production of high-purity HCFC-244ca with a high yield. google.com

The table below outlines the preferred reaction conditions for the first step of this synthesis.

| Parameter | Preferred Condition | Rationale | Reference |

| Reactants | 2,2,3,3-Tetrafluoropropanol (TFPO), Thionyl Chloride | Formation of sulfonyl chloride intermediate. | google.com |

| Catalyst | N,N-dimethylformamide (DMF) | Catalyzes the reaction. | google.com |

| Molar Ratio (SOCl₂/TFPO) | 1 to 10 | Ensures sufficient chlorination of TFPO. | google.com |

| Temperature | < 50°C (preferably < 25°C) | Suppresses the formation of by-products and increases selectivity. | google.com |

Synthetic Pathways to 2-Chloro-1,1,1,2-tetrafluoropropane

2-Chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb) is a significant intermediate in the synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf), a widely used refrigerant with low global warming potential. The primary synthetic route to HCFC-244bb involves the hydrofluorination of 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf).

A notable method for this transformation is the liquid-phase fluorination of HCFO-1233xf with hydrogen fluoride. This reaction is catalyzed by a combination of a metal halide and an ionic liquid. google.com Suitable metal halides include antimony pentafluoride (SbF₅), antimony pentachloride (SbCl₅), tantalum pentafluoride (TaF₅), tantalum pentachloride (TaCl₅), niobium pentafluoride, or niobium pentachloride. The ionic liquid acts as a co-catalyst, with examples including those based on C1-C8 dialkyl-imidazole, pyridine, or quaternary ammonium (B1175870) cations, paired with tetrafluoroborate (B81430) or hexafluorophosphate (B91526) anions. google.com

The reaction is typically carried out at a temperature between 20°C and 70°C. The molar ratio of the metal halide to the ionic liquid is generally in the range of 1:1 to 3:1, while the molar ratio of hydrogen fluoride to HCFO-1233xf is between 1.1:1 and 10:1. google.com One specific example demonstrated a conversion efficiency of HCFO-1233xf of 95.3% and a selectivity for HCFC-244bb of 99.1% at 50°C using SbF₅ and [BMIM]BF₄ as the catalytic system. google.com This method is advantageous due to its low reaction temperature and high conversion rates and selectivity without the need for chlorine gas. google.com

Table 2: Synthesis of 2-Chloro-1,1,1,2-tetrafluoropropane

| Starting Material | Catalyst System | Temperature (°C) | Molar Ratio (HF/HCFO-1233xf) | Conversion of HCFO-1233xf (%) | Selectivity for HCFC-244bb (%) |

|---|---|---|---|---|---|

| 2-Chloro-3,3,3-trifluoropropene | Metal Halide (e.g., SbF₅) + Ionic Liquid (e.g., [BMIM]BF₄) | 20 - 70 | 1.1:1 - 10:1 | 95.3 | 99.1 |

Nucleophilic Substitution Reactions at Halogenated Centers

The presence of a chlorine atom on a carbon that is also bonded to a fluorine atom makes the carbon center electrophilic and susceptible to attack by nucleophiles. This allows for the replacement of the chlorine atom, leading to the formation of new functionalized fluorinated compounds.

Nucleophilic substitution in this compound can be initiated by various nucleophiles. The reaction with hydroxide ions is a prominent example, often occurring as a key step in the synthesis of fluoroalkenes.

With Hydroxide:

The reaction with a strong base, such as an aqueous solution of potassium hydroxide (KOH), can lead to the substitution of the chlorine atom to form an alcohol. However, due to the reaction conditions and the structure of the substrate, this substitution is often in competition with or a precursor to elimination reactions. The initial nucleophilic attack of the hydroxide ion on the carbon atom bearing the chlorine can occur, but the subsequent elimination of hydrogen chloride (dehydrochlorination) is typically the more dominant pathway, especially at elevated temperatures.

With Alkoxides:

While specific research detailing the reaction of this compound with alkoxides (such as sodium ethoxide or methoxide) is not extensively documented in publicly available literature, the general principles of nucleophilic substitution on haloalkanes suggest a likely reaction pathway. The alkoxide ion (RO⁻) would act as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine. This would result in the displacement of the chloride ion and the formation of a fluorinated ether.

The general reaction can be represented as: CF₂H-CH₂-CFClH + RO⁻ → CF₂H-CH₂-CF(OR)H + Cl⁻

The reactivity would be influenced by the steric hindrance of the alkoxide and the reaction conditions. As with the hydroxide reaction, elimination reactions would be a competitive process.

Elimination Reactions: Formation of Unsaturated Derivatives

Elimination reactions, particularly dehydrochlorination, are the most significant and well-documented transformations of this compound. These reactions are fundamental to the industrial production of next-generation refrigerants and foam-blowing agents.

The removal of a hydrogen atom and a chlorine atom from adjacent carbons in this compound results in the formation of a carbon-carbon double bond, yielding a fluoroalkene. This process is a classic example of a β-elimination reaction. The primary product of this reaction is 1,3,3,3-tetrafluoropropene (HFO-1234ze).

The dehydrochlorination can be achieved through two main routes: reaction with a caustic solution or thermal decomposition, which may be catalyzed. google.com The reaction with an aqueous caustic solution, such as potassium hydroxide, is a common method. google.com The process can also be carried out in the vapor phase over a variety of catalysts.

| Reaction Parameter | Description | Source |

| Reactant | This compound (HCFC-244fa) | google.com |

| Reagent/Condition | Caustic solution (e.g., aqueous KOH) or thermal decomposition | google.com |

| Primary Product | 1,3,3,3-tetrafluoropropene (HFO-1234ze) | google.com |

This dehydrochlorination is a crucial step in a two-stage process for manufacturing HFO-1234ze, starting from the hydrofluorination of 1-chloro-3,3,3-trifluoropropene (HCFC-1233zd) to produce HCFC-244fa. google.com

Isomerization and Rearrangement Pathways

The potential for isomerization exists for both the parent compound, this compound, and its elimination products. These rearrangements can be influenced by the presence of acids or bases.

While specific studies on the acid- and base-catalyzed isomerization of this compound are not widely reported, the presence of Lewis acids can potentially facilitate rearrangements. Lewis acid catalysts are known to be used in reactions involving similar fluorinated propanes.

It is more common for isomerization to be discussed in the context of the fluoroalkene products. For instance, the dehydrochlorination of HCFC-244fa can produce both the (E) and (Z) isomers of 1,3,3,3-tetrafluoropropene. Catalysts used for dehydrohalogenation can also be effective in the cis/trans isomerization of the resulting alkene. google.com

The dehydrochlorination of this compound to 1,3,3,3-tetrafluoropropene (HFO-1234ze) can result in two geometric isomers: the trans (E) isomer and the cis (Z) isomer. The stereochemical outcome of this elimination reaction is of significant industrial importance as the properties of the isomers can differ.

The formation of these isomers is governed by the mechanism of the elimination reaction, which is typically an E2 (bimolecular elimination) mechanism. The E2 mechanism has a stereochemical requirement for the hydrogen atom being removed and the leaving group (chlorine) to be in an anti-periplanar conformation. This means they are in the same plane but on opposite sides of the carbon-carbon bond.

Due to the free rotation around the carbon-carbon single bond in this compound, two anti-periplanar conformations can lead to the formation of the two different isomers. The formation of the more stable trans isomer is generally favored. The trans isomer is thermodynamically more stable due to reduced steric strain between the bulky fluorine and trifluoromethyl groups compared to the cis isomer.

| Isomer | Common Name | Relative Stability | Typical Outcome |

| (E)-1,3,3,3-tetrafluoropropene | trans-HFO-1234ze | More stable | Major product |

| (Z)-1,3,3,3-tetrafluoropropene | cis-HFO-1234ze | Less stable | Minor product |

Processes have been developed to convert the less desired cis-isomer to the more useful trans-isomer. numberanalytics.com

Thermal Decomposition Pathways and Degradation Products

The thermal stability of this compound is a critical factor in its industrial applications and end-of-life management. When subjected to high temperatures, the molecule undergoes decomposition, breaking down into smaller, more stable compounds. The primary degradation pathway involves the elimination of hydrogen chloride (HCl) and hydrogen fluoride (HF), fundamental reactions in the thermal breakdown of many hydrochlorofluorocarbons. science.gov

Upon thermal decomposition, this compound is expected to yield a mixture of volatile by-products. The most prominent of these are hydrogen chloride (HCl) and hydrogen fluoride (HF), formed from the abstraction of the chlorine and fluorine atoms along with hydrogen atoms from the propane backbone. science.gov

Further fragmentation of the carbon skeleton can lead to the formation of various smaller chlorofluorocarbons. While specific experimental data for this compound is limited, studies on analogous halogenated propanes suggest that the decomposition can also produce unsaturated compounds through dehydrohalogenation. wikipedia.org For instance, the elimination of HCl could lead to the formation of tetrafluoropropene isomers.

Table 1: Potential Volatile By-products of this compound Thermal Decomposition

| By-product | Chemical Formula |

| Hydrogen Chloride | HCl |

| Hydrogen Fluoride | HF |

| Tetrafluoropropene isomers | C₃H₂F₄ |

| Other Chlorofluorocarbons | Various |

The rate of thermal decomposition of this compound is highly dependent on temperature. As with most chemical reactions, an increase in temperature provides the necessary activation energy to break the chemical bonds within the molecule, thereby accelerating the degradation process.

Hydrolytic Stability and Pathways under Aqueous Conditions

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For haloalkanes, this can be a significant degradation pathway, leading to the formation of alcohols and hydrogen halides. researchgate.net However, the hydrolytic stability of hydrochlorofluorocarbons is generally considered to be high under typical environmental conditions.

Photolytic Degradation under Ultraviolet Radiation

In the atmosphere, the primary sink for many HCFCs is photolysis by ultraviolet (UV) radiation in the stratosphere. noaa.govepa.gov This process involves the absorption of a photon of UV light, which provides enough energy to break a chemical bond within the molecule. For this compound, the most likely bond to be cleaved by UV radiation is the C-Cl bond, as it is generally the weakest bond in such molecules. researchgate.net

The photolytic degradation of this compound in the stratosphere would lead to the formation of a chlorine radical (Cl•) and a tetrafluoropropyl radical (•C₃H₃F₄).

CHF₂-CH₂-CF₂Cl + hv → •CHF₂-CH₂-CF₂ + Cl•

The released chlorine radical can then participate in catalytic ozone depletion cycles, which is the primary environmental concern associated with chlorine-containing compounds in the stratosphere. noaa.gov However, because HCFCs also have a significant tropospheric sink through reaction with hydroxyl radicals, their ozone depletion potentials are generally much lower than those of chlorofluorocarbons (CFCs). noaa.gov

Advanced Analytical Methodologies for Characterization and Detection

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating 1-Chloro-1,1,3,3-tetrafluoropropane from complex mixtures and for its quantification. Gas chromatography is the premier technique for volatile compounds like this one.

Gas Chromatography (GC) with Various Detectors (e.g., Flame Ionization Detector - FID)

Gas chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method for the analysis of organic compounds, including halogenated hydrocarbons. longdom.org The FID exhibits high sensitivity towards compounds that produce ions upon combustion in a hydrogen-air flame. longdom.orgchromatographyonline.com While specific operational parameters for this compound are not extensively documented in publicly available literature, typical conditions can be inferred from the analysis of similar volatile halogenated hydrocarbons. psu.edu

The separation is typically achieved on a capillary column with a stationary phase suitable for resolving volatile compounds. The choice of column, temperature programming, and carrier gas flow rate are critical for achieving good resolution from other components in a mixture. nih.gov For instance, in the analysis of related refrigerants, columns like a 1% SP-1000 on Carbopack B have been utilized. chromatographyonline.com The detector response is proportional to the mass of carbon entering the flame, allowing for quantification when calibrated with a certified reference standard. However, it's important to note that the response of halogenated compounds in an FID can be suppressed compared to hydrocarbons, and large amounts of chlorinated compounds can lead to the formation of soot and hydrogen chloride, potentially affecting the detector's performance. chromatographyonline.comchromatographyonline.com

Table 1: Illustrative GC-FID Parameters for Volatile Halogenated Hydrocarbon Analysis

| Parameter | Value | Reference |

| Column | Capillary, e.g., SH-Rtx-Wax (30 m x 0.25 mm, 0.25 µm film thickness) | nih.gov |

| Inlet Temperature | 250 °C | nih.gov |

| Detector Temperature | 280 - 300 °C | psu.edunih.gov |

| Carrier Gas | Helium or Hydrogen | psu.edu |

| Split Ratio | e.g., 25:1 | nih.gov |

| Temperature Program | Initial temp. 35-40 °C, ramped to 230-250 °C | nih.gov |

Coupling with Mass Spectrometry (GC-MS) for Structural Elucidation

For definitive identification, coupling gas chromatography with mass spectrometry (GC-MS) is the gold standard. While the GC separates the components of a mixture, the mass spectrometer provides information about the mass-to-charge ratio of the resulting fragments upon ionization, which is unique to a specific molecule and allows for its structural elucidation.

Table 2: Prominent Mass Spectral Peaks for the Isomer 3-Chloro-1,1,1,3-tetrafluoropropane (HCFC-244fa)

| m/z (Mass-to-Charge Ratio) | Possible Fragment |

| 150/152 | [C₃H₃ClF₄]⁺ (Molecular Ion) |

| 115 | [C₃H₃F₄]⁺ |

| 81 | [C₂H₂F₃]⁺ |

| 69 | [CF₃]⁺ |

Data is illustrative and based on the isomer HCFC-244fa. nih.gov

Spectroscopic Approaches for Molecular Structure Confirmation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, complementing the data obtained from chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For fluorinated compounds, ¹⁹F NMR is particularly informative due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, which provides detailed structural information. researchgate.netnih.gov The ¹⁹F NMR spectrum of this compound would exhibit distinct signals for the fluorine atoms at the 1- and 3-positions. The chemical shifts and coupling constants (J-coupling) between the fluorine and hydrogen atoms would provide definitive proof of the compound's structure.

While specific ¹⁹F NMR data for this compound is not available in the searched literature, general chemical shift ranges for similar fluorinated alkanes can be referenced. ucsb.edu For example, the CF₂ group typically resonates in a specific region of the ¹⁹F NMR spectrum. The presence of a chlorine atom on the same carbon as two fluorine atoms will influence their chemical shift.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing its vibrational modes. The IR spectrum of this compound would show characteristic absorption bands for C-H, C-F, and C-Cl bonds.

An IR spectrum for the isomer 3-Chloro-1,1,1,3-tetrafluoropropane (HCFC-244fa) shows strong absorptions in the region associated with C-F stretching vibrations (typically 1000-1400 cm⁻¹). noaa.gov Similar strong absorptions would be expected for this compound. The C-Cl stretching vibration would be observed at lower wavenumbers. Raman spectroscopy, which is sensitive to symmetric vibrations, would provide complementary information and could be particularly useful for observing the C-C backbone vibrations.

Table 3: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference |

| C-H stretching | 2900-3000 | noaa.gov |

| C-F stretching | 1000-1400 | noaa.gov |

| C-Cl stretching | 600-800 | noaa.gov |

Data is illustrative and based on general vibrational frequencies and the spectrum of the isomer HCFC-244fa.

Trace Analysis in Environmental and Synthetic Matrices

The detection of trace amounts of this compound in environmental samples, such as air and water, or in synthetic mixtures is crucial for monitoring and process control. Due to its volatility, headspace or purge-and-trap techniques followed by GC-MS are often employed for environmental samples to pre-concentrate the analyte before analysis. psu.edu These methods allow for the detection of hydrochlorofluorocarbons at very low concentrations, often in the parts-per-trillion (ppt) range. pnas.org

In synthetic matrices, such as in the production of other chemicals where it may be an impurity, direct injection GC-FID or GC-MS can be used if the concentration is sufficiently high. For trace-level quantification, the development of a robust analytical method with appropriate calibration and quality control measures is essential. This includes the use of isotopically labeled internal standards to correct for matrix effects and variations in sample preparation and injection. The analysis of such compounds in complex matrices often requires careful method development to avoid co-elution with other components. psu.edu

Detection Limits and Method Validation

The validation of analytical methods ensures that they are suitable for their intended purpose. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy. While specific, comprehensive validation studies for this compound are not widely available in public literature, general principles of analytical chemistry and information on related fluorinated compounds provide a framework for its analysis.

Detection and Quantification Limits:

The determination of trace levels of this compound, for instance in environmental samples, necessitates highly sensitive analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed method for the analysis of volatile halogenated hydrocarbons due to its high selectivity and sensitivity.

While a specific limit of detection for this compound is not prominently documented, a study by the German Environment Agency (Umweltbundesamt) on the degradation products of halogenated refrigerants reported a detection limit for trifluoroacetate (B77799) (TFA), a potential degradation product of some fluorocarbons, as low as 0.025 µg/L in water samples. This indicates the capability of modern analytical instruments to detect related substances at very low concentrations. The detection limits for the parent compound, this compound, would be determined through specific method development and validation for the matrix of interest, such as air or water.

Method Validation Parameters:

A complete method validation for the analysis of this compound would involve the assessment of several key performance characteristics.

Linearity: This parameter assesses the analytical method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear response is typically evaluated by analyzing a series of standards of known concentrations and is crucial for accurate quantification.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by performing recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is measured.

Precision: Precision represents the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements.

Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of GC-MS analysis, specificity is generally high due to the unique mass spectrum of the target compound.

The table below outlines the typical parameters that would be evaluated in a method validation study for this compound.

| Parameter | Description | Typical Acceptance Criteria (Illustrative) |

| Linearity (R²) | Correlation coefficient of the calibration curve. | > 0.995 |

| Accuracy (% Recovery) | Percentage of known analyte amount recovered from a spiked sample. | 80-120% |

| Precision (RSD%) | Relative standard deviation of replicate measurements. | < 15% |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio ≥ 3 |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10 |

It is important to note that these acceptance criteria are illustrative and can vary depending on the specific application, regulatory requirements, and the analytical technique employed.

Theoretical and Computational Chemistry Investigations

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can predict how a system of molecules will behave, providing detailed information on intermolecular interactions and bulk properties.

The adsorption of chemical compounds onto nanomaterials is a significant area of research for applications in sensing, catalysis, and environmental remediation. dergipark.org.tr MD simulations, often combined with quantum mechanical methods, can be used to investigate the interactions between an adsorbate molecule and a surface. For instance, studies on the adsorption of similar hydrochlorofluorocarbons, like 1-chloro-1,2,2,2-tetrafluoroethane (HCFC-124), onto boron nitride nanosheets (BNNS) have been performed using DFT. beilstein-archives.orgresearchgate.net Such studies typically calculate adsorption energies, analyze the nature of the intermolecular forces (e.g., van der Waals forces, electrostatic interactions), and determine the most stable adsorption configurations. beilstein-archives.orgresearchgate.net

A similar approach could be applied to 1-chloro-1,1,3,3-tetrafluoropropane to understand its potential for detection by BNNS-based sensors or for its capture from the environment. At present, dedicated studies on the adsorption of this compound on boron nitride nanosheets or other nanomaterials are not readily found.

A crucial component for accurate MD simulations is the force field, which is a set of parameters that defines the potential energy of a system of particles. The force field describes the bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals and electrostatic) interactions between atoms.

Developing a specific and accurate force field for a particular molecule like this compound is a critical first step for simulating its bulk behavior. This process often involves fitting the force field parameters to reproduce experimental data (e.g., liquid density, heat of vaporization) or high-level quantum chemical calculations. vanderbilt.edu While transferable force fields for fluorinated hydrocarbons exist, a bespoke force field for this compound would be necessary for highly accurate predictions of its bulk properties. acs.org Published literature specifically detailing the development of a dedicated force field for this compound is scarce.

Thermodynamic Property Prediction and Equation of State Modeling

The prediction of thermodynamic properties is essential for the design and analysis of systems that use this compound, for example, in refrigeration or as a foam blowing agent. Computational methods can be used to predict these properties and to develop equations of state (EoS). An EoS is a mathematical relationship between state variables such as pressure, volume, and temperature.

Cubic equations of state, like the Peng-Robinson or Patel-Teja models, are often used for refrigerants. inrim.itresearchgate.net These models can be refined with substance-specific parameters to improve their accuracy for a particular fluid. researchgate.net More complex, highly accurate equations of state, often explicit in Helmholtz energy, can also be developed based on extensive experimental data and theoretical calculations. purdue.edu These models are capable of calculating a wide range of thermodynamic properties, including density, heat capacity, enthalpy, and vapor-liquid equilibrium data, with high precision. purdue.edumdpi.com

While general thermodynamic modeling approaches are well-established for refrigerants, a comprehensive, experimentally validated equation of state specifically for this compound is not widely documented in the public domain.

Vapor-Liquid Equilibria Calculations

Generally, VLE calculations for fluorinated propanes are performed using equations of state, such as the Peng-Robinson or Soave-Redlich-Kwong equations, often in conjunction with activity coefficient models like the non-random two-liquid (NRTL) model for mixtures. These models would require experimental data points (pressure, temperature, and composition of both phases) for regression of the binary interaction parameters to accurately describe the phase behavior. While studies exist for VLE of other fluoropropane isomers and their mixtures, specific parameters for this compound have not been published in the sources consulted.

Estimation of Critical Constants and Phase Behavior

The critical constants (critical temperature, critical pressure, and critical volume) are key thermophysical properties that define the point at which the liquid and gas phases of a substance first become indistinguishable. While this compound is identified as the refrigerant R-244fb, specific, experimentally validated critical constants are not available in the public scientific literature reviewed.

For many refrigerants, these constants are estimated using computational methods, such as group contribution methods or by fitting equations of state to experimental vapor pressure and density data. However, without access to such underlying experimental data or specific computational studies for R-244fb, providing accurate values for its critical constants is not possible.

Reaction Mechanism Modeling and Kinetic Parameter Estimation

Unimolecular Decomposition Pathways

Research detailing the unimolecular decomposition pathways of this compound through theoretical modeling or experimental investigation is not present in the available literature. Such studies would typically involve high-level quantum chemical calculations to determine the transition state energies for various possible bond-breaking scenarios, such as C-Cl or C-H bond fission, or HF elimination.

The primary decomposition products would be predicted based on the lowest energy barriers. For a molecule like this compound, potential initial decomposition steps could include:

C-Cl bond cleavage: to form a tetrafluoropropyl radical and a chlorine atom.

C-H bond cleavage: to form a chlorotetrafluoropropyl radical and a hydrogen atom.

Dehydrochlorination or Dehydrofluorination: elimination of HCl or HF to form a fluorinated propene isomer.

Kinetic parameters, including the activation energy (Ea) and pre-exponential factor (A), would be derived from these calculations to populate reaction mechanisms used in chemical process modeling.

Radical Reactions in Atmospheric Processes (e.g., OH Radical Interactions)

The primary sink for hydrochlorofluorocarbons (HCFCs) like this compound in the atmosphere is reaction with the hydroxyl (OH) radical. However, specific kinetic data and detailed reaction mechanisms for the interaction of R-244fb with OH radicals are not found in the surveyed literature.

Industrial and Research Applications As Chemical Intermediates

Precursor in the Synthesis of Novel Fluorinated Compounds

While detailed research on the extensive use of 1-Chloro-1,1,3,3-tetrafluoropropane as a precursor is limited in publicly available literature, its role in the production of fluorinated materials is noted.

This compound (HCFC-244fa) has been identified as an effective polymerization medium. google.com This suggests its utility in the synthesis of fluoropolymers, which are valued for their chemical resistance, thermal stability, and low friction properties. Its application as a medium facilitates the reaction environment for creating these high-performance plastics. Furthermore, it is disclosed as a heat transfer medium and a working fluid for power cycles, indicating its relevance in the category of fluorinated gases used for thermal management. google.com

There is currently no specific information available in the surveyed literature regarding the direct application of this compound as an intermediate in the synthesis of pharmaceutical or agrochemical compounds. Research in this area may be proprietary or not widely published.

Role in the Development of New Materials and Technologies

This compound is associated with a range of applications in the development of new materials and technologies. It has been disclosed as a functional fluid in various capacities, including as a refrigerant, propellant, foaming agent, and blowing agent. google.com Its properties also make it suitable for use as a gaseous dielectric, a carrier for sterilants, a fluid for particulate removal, a carrier fluid, a buffing abrasive agent, and a displacement drying agent. google.com These diverse applications highlight its role in advancing technologies across multiple industrial sectors.

Applications in Organic Synthesis as a Reagent

Specific details on the application of this compound as a reagent in general organic synthesis are not extensively documented in the available scientific literature.

Regulatory and Policy Framework for Halogenated Propanes

International Environmental Treaties and Protocols

Two major international treaties form the cornerstone of the regulatory landscape for halogenated compounds: the Montreal Protocol and the Kyoto Protocol. These agreements address the dual environmental threats of ozone depletion and greenhouse gas emissions.

The Montreal Protocol on Substances that Deplete the Ozone Layer is an international treaty designed to protect the ozone layer by phasing out the production of numerous substances that are responsible for ozone depletion. Under this protocol, 1-Chloro-1,1,3,3-tetrafluoropropane, also known as HCFC-244fa, is classified as a Class II ozone-depleting substance (ODS). noaa.govwikipedia.orghoneywell-refrigerants.com

HCFCs were developed as transitional substitutes for Class I ODS, such as chlorofluorocarbons (CFCs), which have a much higher potential to destroy stratospheric ozone. wikipedia.orghoneywell-refrigerants.com The presence of hydrogen in HCFC molecules makes them more susceptible to degradation in the troposphere, reducing the amount of chlorine that reaches the ozone layer. apexschool.com Consequently, HCFCs have significantly lower Ozone Depletion Potentials (ODPs) than CFCs. noaa.gov The ODP is a measure of a substance's relative ability to destroy ozone, with the reference value of 1.0 assigned to CFC-11. apexschool.comnumberanalytics.com

The environmental properties of this compound are detailed in the table below.

| Compound Name | HCFC Designation | CAS Number | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-year) | Atmospheric Lifetime (years) |

|---|---|---|---|---|---|

| This compound | HCFC-244fa | 2730-64-5 | 0.020 noaa.gov | 392 noaa.gov | 7.76 noaa.gov |

While the Montreal Protocol addresses ozone depletion, the Kyoto Protocol is an international treaty that commits state parties to reduce greenhouse gas emissions. wikiwand.comgreen-cooling-initiative.org Although the phase-out of HCFCs is mandated under the Montreal Protocol, their impact as greenhouse gases is a significant consideration. google.com HCFCs, including this compound, have Global Warming Potentials (GWPs) that are hundreds or thousands of times greater than that of carbon dioxide (CO2). google.com

The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, typically 100 years, relative to CO2. The 100-year GWP for this compound (HCFC-244fa) is 392. noaa.gov The successful phase-out of HCFCs under the Montreal Protocol has had the co-benefit of significantly mitigating climate change by preventing the emission of these potent greenhouse gases.

National and Regional Regulatory Classifications (e.g., EPA SNAP Program)

In the United States, the Environmental Protection Agency (EPA) is responsible for implementing the Montreal Protocol's requirements through Title VI of the Clean Air Act. noaa.gov A key component of this implementation is the Significant New Alternatives Policy (SNAP) program. epa.govequisolve-dev.com The SNAP program evaluates and regulates substitutes for ozone-depleting substances, reviewing them for their potential risks to human health and the environment, including ODP, GWP, toxicity, and flammability. equisolve-dev.com

The program publishes lists of acceptable and unacceptable substitutes for various industrial applications. noaa.gov However, based on a review of publicly available EPA documents and databases, there is no specific listing for this compound (HCFC-244fa) under the SNAP program for specific end-uses. The substance is managed under the broader category of HCFCs, which are subject to general control provisions.

Phase-out Schedules and Transition to Alternative Substances

The Montreal Protocol established a clear phase-out schedule for the production and consumption of HCFCs. For developed countries, this phase-out is largely complete, with a mandate for a 99.5% reduction from baseline levels by 2020 and a full phase-out by 2030, with allowances for servicing existing refrigeration and air-conditioning equipment until that date. wikipedia.orgumweltbundesamt.de Developing countries have a more extended timeline, with a final phase-out target set for 2040.

This compound has applications as a refrigerant, heat transfer medium, propellant, and foam blowing agent. thesprayfoamsupplier.com It also serves as a chemical intermediate in the synthesis of other fluorinated compounds, such as HFC-245fa and the hydrofluoroolefin (HFO) HFO-1233zd(E). thesprayfoamsupplier.comunep.org

The transition away from HCFC-244fa involves moving towards substances with lower or zero ODP and significantly lower GWP. These alternatives include:

Hydrofluorocarbons (HFCs): HFCs like HFC-245fa have an ODP of zero but still possess considerable GWPs. drawdown.org While they served as a primary replacement for HCFCs, they are now also being phased down under the Kigali Amendment to the Montreal Protocol. numberanalytics.com

Hydrofluoroolefins (HFOs): HFOs, such as HFO-1234yf and HFO-1233zd, have zero ODP and very low GWPs, making them a more environmentally sustainable long-term alternative. apexschool.comnumberanalytics.comdrawdown.org

Natural Refrigerants: This category includes hydrocarbons (like propane (B168953) and isobutane), ammonia, and carbon dioxide, all of which have very low GWPs. numberanalytics.com

Assessment of Environmental Impact in Policy Development

The development of policies and regulations for halogenated propanes is heavily reliant on scientific assessments of their environmental impact. The primary metrics used in these assessments are the Ozone Depletion Potential (ODP) and the Global Warming Potential (GWP). numberanalytics.com

International bodies, such as the Scientific Assessment Panel to the Montreal Protocol, provide regular, comprehensive reports on the state of the ozone layer and the atmospheric concentrations and impacts of ODS and their substitutes. These assessments form the scientific basis for decisions made by the Parties to the Montreal Protocol, including adjustments to phase-out schedules and the inclusion of new substances under control measures.

For individual compounds like this compound, the assessment of its ODP and GWP is crucial for its classification and regulation. The relatively low, but non-zero, ODP confirms its status as a transitional substance that poses a threat to the ozone layer, while its GWP highlights its contribution to climate change. This dual impact has necessitated its eventual phase-out and the promotion of a transition to alternatives that are safer for both the ozone layer and the climate system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.